molecular formula C31H21N5O2S B307225 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No. B307225
M. Wt: 527.6 g/mol
InChI Key: FFNWNDOQEQIPOG-OPSAOXGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a synthetic compound that has gained significant attention in the scientific community. It is a member of the chromene family and is known for its unique chemical properties. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific cellular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has been shown to have several biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to modulate the immune system and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone in lab experiments is its versatility. This compound can be easily modified to produce a wide range of derivatives with different pharmacological properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular targets.

Synthesis Methods

The synthesis of 4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions of temperature and pressure.

Scientific Research Applications

4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of novel pharmaceuticals.

properties

Product Name

4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

Molecular Formula

C31H21N5O2S

Molecular Weight

527.6 g/mol

IUPAC Name

3-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]chromen-4-one

InChI

InChI=1S/C31H21N5O2S/c37-28-22(21-38-27-19-11-10-18-26(27)28)20-32-35-31-36(25-16-8-3-9-17-25)29(33-23-12-4-1-5-13-23)30(39-31)34-24-14-6-2-7-15-24/h1-21H/b32-20+,33-29?,34-30?,35-31-

InChI Key

FFNWNDOQEQIPOG-OPSAOXGMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=COC5=CC=CC=C5C4=O)/N2C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=COC5=CC=CC=C5C4=O)N2C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=COC5=CC=CC=C5C4=O)N2C6=CC=CC=C6

Origin of Product

United States

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